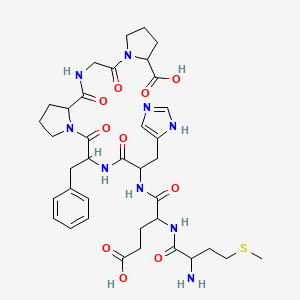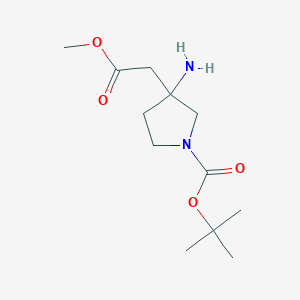![molecular formula C10H8N4 B12818523 (E)-3-Amino-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B12818523.png)
(E)-3-Amino-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-Amino-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile is a compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Amino-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile typically involves the reaction of an aromatic aldehyde with o-phenylenediamine. The reaction is carried out in the presence of a solvent such as N,N-dimethylformamide (DMF) and a catalyst like sulfur. The reaction conditions are generally mild, and the product is obtained through the formation of C-N bonds .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Análisis De Reacciones Químicas
Types of Reactions: (E)-3-Amino-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and nitrile groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can introduce new substituents at the amino or nitrile positions .
Aplicaciones Científicas De Investigación
(E)-3-Amino-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in drug discovery and development.
Industry: The compound can be used in the production of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of (E)-3-Amino-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and the context in which the compound is used .
Comparación Con Compuestos Similares
Imidazole: A simpler compound with a similar core structure.
Benzimidazole: Another related compound with a fused benzene ring.
Quinoxaline: A compound with a similar nitrogen-containing heterocyclic structure.
Comparison: (E)-3-Amino-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile is unique due to the presence of both amino and nitrile functional groups, which can participate in a wide range of chemical reactions. This makes it more versatile compared to simpler imidazole derivatives .
Propiedades
Fórmula molecular |
C10H8N4 |
|---|---|
Peso molecular |
184.20 g/mol |
Nombre IUPAC |
(E)-3-amino-2-(1H-benzimidazol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C10H8N4/c11-5-7(6-12)10-13-8-3-1-2-4-9(8)14-10/h1-5H,11H2,(H,13,14)/b7-5+ |
Clave InChI |
ZHVBDJNLEXWQGJ-FNORWQNLSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)NC(=N2)/C(=C/N)/C#N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C(=CN)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-Dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4-diamine](/img/structure/B12818450.png)








![(R)-5'-Nitro-6',7'-dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]](/img/structure/B12818518.png)
![(2R,3R,4R,5S)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B12818525.png)


